molecular formula C9H19NO B1592336 (R)-2-Amino-3-cyclohexylpropan-1-ol CAS No. 205445-49-4

(R)-2-Amino-3-cyclohexylpropan-1-ol

Cat. No. B1592336
M. Wt: 157.25 g/mol
InChI Key: GOHOUZHYROOFRU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Molecular Recognition :

    • Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a derivative of (R)-2-Amino-3-cyclohexylpropan-1-ol, has been used as a chiral solvating agent for molecular recognition of enantiomers of acids. This technique is applicable to α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, with detection achieved through NMR or fluorescence spectroscopy. The methodology allows for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).
  • Synthesis of β-Amino Alcohols and Antimalarial Applications :

    • A series of 1-aminopropan-2-ols, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and evaluated against malaria strains. The microwave-assisted ring opening of epoxides with various amines yielded these β-amino alcohols, showing micromolar potency against malaria (Robin et al., 2007).
  • Ligands in Asymmetric Catalysis :

    • (R)-2-Amino-3-cyclohexylpropan-1-ol derivatives have been resolved and used as ligands in asymmetric catalysis. These optically active aminocyclohexanols have been employed in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, yielding products with up to 96% enantiomeric excess (Schiffers et al., 2006).
  • Fluorescent Recognition of Chiral Acids :

    • Cyclohexane-1,2-diamine-based bisbinaphthyl molecules, similar in structure to (R)-2-Amino-3-cyclohexylpropan-1-ol, have been synthesized for the enantioselective fluorescent recognition of chiral acids. These compounds demonstrate high sensitivity and selectivity towards alpha-hydroxycarboxylic acids and N-protected amino acids (Li et al., 2007).
  • Synthesis of 1,3-bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives as Antifungal Compounds :

    • 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol, were synthesized and showed significant antifungal activity against Candida spp. strains. These compounds represent potential analogues for antifungal drugs like Fluconazole (Zambrano-Huerta et al., 2019).
  • Biocatalytic Synthesis of β-Substituted-γ-Amino Acids :

    • Commercial lipases were used as biocatalysts for the synthesis of precursors of β-substituted-γ-amino acids, which are structurally related to (R)-2-Amino-3-cyclohexylpropan-1-ol. This approach allows for the preparation of a wide range of optically active compounds in high enantio- and diastereoselectivity (Mukherjee & Martínez, 2011).
  • Rh(II)-catalyzed Cycloadditions and Synthesis of Prolines :

    • Rh(II)-catalyzed cycloaddition reactions of compounds related to (R)-2-Amino-3-cyclohexylpropan-1-ol led to the synthesis of various amino esters, including 3-hydroxyprolines, with high diastereoselectivities. This process is tolerant to air/moisture and insensitive to the solvents used, making it a convenient method for synthesizing prolines and related compounds (Deng et al., 2008).

Safety And Hazards

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Future Directions

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For a specific analysis of “®-2-Amino-3-cyclohexylpropan-1-ol”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to them, databases like PubChem, ChemSpider, or the American Chemical Society’s SciFinder would be good places to start. Please note that interpreting this information often requires a background in chemistry or a related field. If you’re not familiar with these topics, you might find it helpful to consult with a chemist or another expert.


properties

IUPAC Name

(2R)-2-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRYURVUDZKSG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-cyclohexylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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